molecular formula C9H10ClFO2 B8029570 2-Chloro-1-fluoro-4-(2-methoxyethoxy)benzene

2-Chloro-1-fluoro-4-(2-methoxyethoxy)benzene

Cat. No.: B8029570
M. Wt: 204.62 g/mol
InChI Key: IRAZLCXXPDPZAN-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10ClFO2. It is a colorless to pale yellow liquid with a distinct odor. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-(2-methoxyethoxy)benzene typically involves the reaction of 2-chloro-4-fluoronitrobenzene with 2-methoxyethanol. The reaction is carried out under reflux conditions with a suitable catalyst to facilitate the substitution reaction. The nitro group is then reduced to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce corresponding quinones .

Scientific Research Applications

2-Chloro-1-fluoro-4-(2-methoxyethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-fluoro-4-(2-methoxyethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it valuable in specialized chemical syntheses and research applications .

Properties

IUPAC Name

2-chloro-1-fluoro-4-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAZLCXXPDPZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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